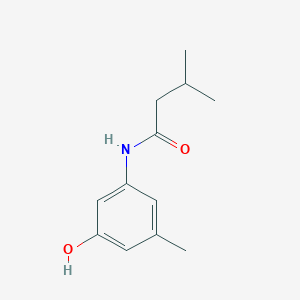
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one is a chiral oxetane derivative. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound features a non-8-en-1-yl group and a phenethyl group, making it potentially interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.
Formation of the Oxetane Ring: This can be achieved through cyclization reactions, often involving epoxide intermediates.
Functional Group Modifications: Introduction of the non-8-en-1-yl and phenethyl groups can be done through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and solvents that are cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions might target the double bond in the non-8-en-1-yl group.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
The major products will depend on the specific reaction conditions but could include epoxides, reduced alkanes, or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The strained ring of oxetanes makes them useful intermediates in organic synthesis.
Chiral Catalysts: The chiral centers in the compound can be utilized in asymmetric synthesis.
Biology
Drug Development: Oxetane derivatives are explored for their potential as bioactive molecules in pharmaceuticals.
Medicine
Antimicrobial Agents: Some oxetane derivatives have shown promise as antimicrobial agents.
Industry
Polymer Chemistry: Oxetanes can be used in the synthesis of novel polymers with unique properties.
Wirkmechanismus
The mechanism of action for (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The strained ring structure could also make it a reactive intermediate in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetane: Lacks the ketone group.
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxirane: An epoxide analog.
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(3S,4S)-3-non-8-enyl-4-(2-phenylethyl)oxetan-2-one |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-11-14-18-19(22-20(18)21)16-15-17-12-9-8-10-13-17/h2,8-10,12-13,18-19H,1,3-7,11,14-16H2/t18-,19-/m0/s1 |
InChI-Schlüssel |
TXAYXAYBDOMUDU-OALUTQOASA-N |
Isomerische SMILES |
C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
C=CCCCCCCCC1C(OC1=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


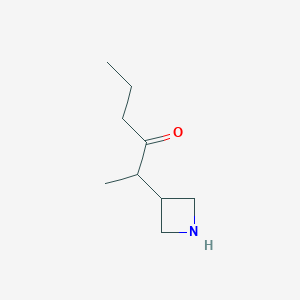
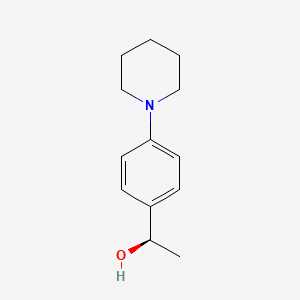
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)

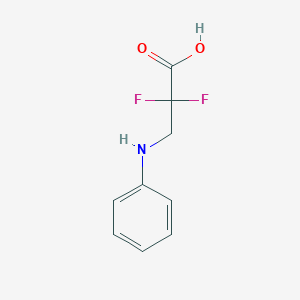
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)

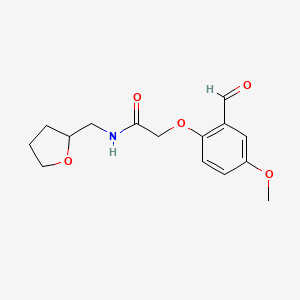
![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)


